3-Dimethylallyl-4-hydroxybenzaldehyde

Description

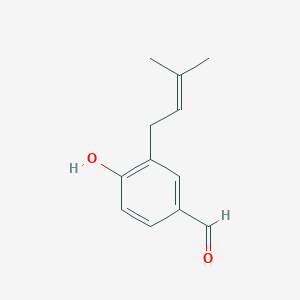

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h3-4,6-8,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFURSFUHFDPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332134 | |

| Record name | 3-Dimethylallyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54730-30-2 | |

| Record name | 4-Hydroxy-3-(3-methyl-2-buten-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54730-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dimethylallyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Ecological Context

Ecological Roles and Interactions in Natural Environments

The sessile nature of marine sponges necessitates a sophisticated chemical arsenal (B13267) for defense, competition, and communication. The complex community of the sponge and its associated microorganisms, known as the sponge holobiont, is a prolific source of a diverse array of secondary metabolites. nih.govbiorxiv.org These compounds are crucial for the survival and functioning of the holobiont in its environment. fsu.eduresearchgate.net Among these metabolites, phenolic compounds, including various benzaldehyde (B42025) derivatives, play a significant role.

Contribution to Sponge Holobiont Metabolome

Sponges of the genus Smenospongia are recognized for producing a wide variety of bioactive compounds, including those with a phenolic structure. The metabolome of a sponge holobiont is a complex mixture of compounds produced by both the sponge itself and its symbiotic microorganisms. nih.govnih.gov The presence of 3-Dimethylallyl-4-hydroxybenzaldehyde within this metabolic pool suggests a functional role within the holobiont. While the precise biosynthetic origin—whether from the sponge or a microbial symbiont—is a subject of ongoing investigation, its existence points to its integration into the chemical ecology of the host. nih.gov The production of such specialized molecules is often linked to defensive strategies, helping the sponge to deter predators, inhibit the growth of competing organisms, and manage its microbial populations. researchgate.netnih.gov

Involvement in Microbial Quorum Sensing Mechanisms

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This process is mediated by signaling molecules and is critical for behaviors such as biofilm formation, virulence, and the production of secondary metabolites. nih.govfrontiersin.org The disruption of QS, known as quorum quenching, is a key strategy for controlling bacterial populations and is a focal point of research into novel antimicrobial agents. nih.gov

Recent studies have highlighted the potential of various benzaldehyde derivatives as inhibitors of quorum sensing. nih.gov For instance, compounds structurally related to this compound, such as 4-hydroxybenzaldehyde (B117250) and vanillin (B372448), have demonstrated the ability to disrupt QS systems in bacteria like Pseudomonas aeruginosa. nih.gov This inhibitory action is thought to occur through the competitive binding to receptor proteins that would normally be activated by bacterial signaling molecules. While direct studies on this compound are still emerging, its structural similarity to known QS inhibitors strongly suggests its potential to interfere with microbial communication pathways within the sponge holobiont and the wider marine environment. This activity would allow the sponge to modulate the behavior of its associated microbial community, preventing the formation of harmful biofilms and controlling pathogenic bacteria.

Table 1: Investigated Benzaldehyde Derivatives and their Quorum Sensing Inhibition

| Compound | Bacterial Species | Observed Effect |

| 4-hydroxybenzaldehyde | Pseudomonas aeruginosa | Inhibition of las and pqs QS systems. |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Pseudomonas aeruginosa | Reduction in pyocyanin (B1662382) production. |

| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Pseudomonas aeruginosa | Inhibition of QS systems. |

This table is based on findings from studies on related benzaldehyde compounds and suggests the potential activity of this compound.

Role in Symbiotic Relationships and Chemical Ecology

The chemical communication within the sponge holobiont is vital for maintaining a stable and beneficial symbiotic relationship. The production of compounds like this compound is likely a key element of this chemical dialogue. biorxiv.orgresearchgate.net By influencing quorum sensing, the sponge or its producing symbiont can actively shape the composition and function of the microbial community. nih.gov This can promote the growth of beneficial microbes while suppressing potentially harmful ones.

Biosynthesis and Enzymatic Pathways

Proposed Biosynthetic Routes and Precursors

The biosynthetic origin of the 3-dimethylallyl-4-hydroxybenzoyl moiety, often referred to as "ring A" in aminocoumarin literature, has been elucidated through genetic and biochemical studies. nih.gov This pathway is distinct and operates independently from the pathways that form the other constituent parts of the final antibiotic molecules. pnas.org

3-Dimethylallyl-4-hydroxybenzaldehyde is a key intermediate in the biosynthetic pathway of aminocoumarin antibiotics such as novobiocin (B609625) and clorobiocin (B606725). nih.govwikipedia.org In these complex molecules, the 3-dimethylallyl-4-hydroxybenzoyl unit constitutes a fundamental structural moiety, essential for their biological activity. researchgate.net The entire gene clusters responsible for the biosynthesis of novobiocin and clorobiocin have been successfully cloned and expressed in heterologous hosts like Streptomyces coelicolor, facilitating detailed study of the pathway. wikipedia.org Inactivation of genes essential for the formation of this benzoyl moiety leads to the abolishment of antibiotic production, which can be restored by externally supplying the missing component, confirming its role as an indispensable precursor. pnas.org

The biosynthesis of the 3-dimethylallyl-4-hydroxybenzoyl moiety is a clear example of metabolic convergence, drawing precursors from two major primary metabolic routes: the phenylpropanoid and terpenoid pathways.

Phenylpropanoid Pathway : The aromatic core of the molecule, 4-hydroxybenzaldehyde (B117250), is derived from the phenylpropanoid pathway. The starting precursor is L-tyrosine, which itself originates from the shikimic acid pathway. nih.gov However, studies have identified 4-hydroxyphenylpyruvate (4HPP), an intermediate in tyrosine metabolism, as the direct substrate for the subsequent prenylation step. pnas.orgnih.gov

Terpenoid Pathway : The dimethylallyl group is supplied by the terpenoid (or isoprenoid) pathway in the form of dimethylallyl pyrophosphate (DMAPP). wikipedia.org Feeding experiments have shown that this moiety is formed via the non-mevalonate pathway. nih.gov

The enzymatic joining of these two precursors is a key step in the formation of the molecule.

| Precursor Compound | Originating Pathway | Role in Biosynthesis |

| 4-Hydroxyphenylpyruvate (4HPP) | Phenylpropanoid Pathway | Provides the aromatic 4-hydroxybenzoyl core. |

| Dimethylallyl pyrophosphate (DMAPP) | Terpenoid Pathway | Donates the C5 isoprenoid (prenyl) group. |

| L-Tyrosine | Shikimic Acid Pathway | Primary precursor for the aminocoumarin (Ring B) and 4-hydroxybenzoyl (Ring A) moieties. nih.gov |

| Prephenate | Shikimic Acid Pathway | A direct precursor to 4HPP in the biosynthesis of Ring A. wikipedia.org |

Enzymatic Machinery and Catalytic Mechanisms

A specific cascade of enzymes, encoded within the novobiocin (nov) and clorobiocin (clo) biosynthetic gene clusters, is responsible for the synthesis and subsequent modification of the 3-dimethylallyl-4-hydroxybenzoyl moiety and its integration into the final antibiotic structure.

The key step of attaching the dimethylallyl group to the aromatic ring is catalyzed by a specialized prenyltransferase.

CloQ : This enzyme, from the clorobiocin producer Streptomyces roseochromogenes, has been identified as a soluble, aromatic prenyltransferase. pnas.org It catalyzes the electrophilic substitution of 4-hydroxyphenylpyruvate (4HPP) with dimethylallyl pyrophosphate (DMAPP) to form 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772) (3DMA-4HPP). nih.gov Gene inactivation experiments have confirmed that cloQ is essential for the biosynthesis of the 3-dimethylallyl-4-hydroxybenzoyl moiety (ring A). pnas.org Interestingly, CloQ and its homolog in the novobiocin pathway, NovQ, show no significant sequence similarity to previously known prenyltransferases and appear to represent a new class of these enzymes. pnas.orgnih.gov

While the outline mentions Cytochrome P450 enzymes in this context, detailed biochemical studies have clarified their specific and distinct roles.

CloR : Initially presumed to be an aldolase, CloR was later characterized as a bifunctional non-heme iron oxygenase. pnas.orgnih.gov It is directly involved in the maturation of the 3-dimethylallyl-4-hydroxybenzoyl moiety. CloR catalyzes two sequential oxidative decarboxylation reactions, converting 3-dimethylallyl-4-hydroxyphenylpyruvate (the product of the CloQ reaction) into the final 3-dimethylallyl-4-hydroxybenzoic acid. nih.gov This represents a novel pathway for the formation of benzoic acids in nature. nih.gov

NovI/CloI : These homologous enzymes are indeed cytochrome P450 monooxygenases. pnas.org However, their function is not in the biosynthesis of the 3-dimethylallyl-4-hydroxybenzoyl moiety (Ring A). Instead, they are responsible for the β-hydroxylation of L-tyrosine while it is attached to a peptidyl carrier protein (PCP), which is the first step in the formation of the 3-amino-4,7-dihydroxycoumarin (B12288526) core (Ring B). pnas.orgwikipedia.org Inactivation of the cloI gene demonstrated that the biosynthesis of Ring A proceeds normally, proving that the pathways for Ring A and Ring B are independent. pnas.org

NovP/CloP : These are S-adenosyl-l-methionine-dependent O-methyltransferases that catalyze the methylation of the 4-hydroxyl group on the noviose sugar (Ring C) moiety. nih.gov This is one of the final steps in the biosynthetic pathway. nih.gov

NovN : This enzyme is responsible for the very last step in novobiocin biosynthesis, the transfer of a carbamoyl (B1232498) group to the 3-hydroxyl group of the noviose sugar. nih.gov

CouL/CloL/NovL : These enzymes are amide synthetases. researchgate.net They catalyze the crucial formation of an amide bond, linking the carboxyl group of the 3-dimethylallyl-4-hydroxybenzoic acid (Ring A) to the amino group of the 3-amino-4,7-dihydroxycoumarin moiety (Ring B). wikipedia.org

CloN2 : This enzyme is a novel acyltransferase involved in the late stages of clorobiocin biosynthesis. researchgate.net Its role is to attach the pyrrole-2-carboxyl moiety to the 3-hydroxyl group of the deoxy-sugar (noviose), a modification absent in novobiocin. researchgate.netnih.govresearchgate.net

| Enzyme | Class | Substrate(s) | Function in Biosynthesis |

| CloQ/NovQ | Prenyltransferase | 4-Hydroxyphenylpyruvate, Dimethylallyl pyrophosphate | Catalyzes the prenylation of the aromatic ring to form 3-dimethylallyl-4-hydroxyphenylpyruvate. pnas.orgnih.gov |

| CloR | Non-heme iron oxygenase | 3-Dimethylallyl-4-hydroxyphenylpyruvate | Catalyzes the oxidative decarboxylation to form 3-dimethylallyl-4-hydroxybenzoic acid. nih.gov |

| NovI/CloI | Cytochrome P450 | L-Tyrosyl-S-PCP | Hydroxylates L-tyrosine in the separate pathway for the aminocoumarin core (Ring B). pnas.orgwikipedia.org |

| NovL/CloL/CouL | Amide Synthetase | 3-Dimethylallyl-4-hydroxybenzoic acid, 3-amino-4,7-dihydroxycoumarin | Links Ring A and Ring B via an amide bond. wikipedia.orgresearchgate.net |

| NovP/CloP | O-Methyltransferase | Desmethyldescarbamoyl novobiocin intermediate | Methylates the 4-OH group of the noviose sugar (Ring C). nih.gov |

| NovN | Carbamoyltransferase | Descarbamoyl-novobiocin intermediate | Adds a carbamoyl group to the 3-OH of the noviose sugar (Ring C). nih.gov |

| CloN2 | Acyltransferase | Novclobiocin 104, Pyrrole-2-carboxyl-S-PCP | Attaches the pyrrole (B145914) moiety to the noviose sugar (Ring C) in clorobiocin biosynthesis. researchgate.netresearchgate.net |

Genetic Basis of Biosynthesis

The genetic underpinnings of this compound synthesis are not yet fully elucidated. However, by drawing parallels with the biosynthesis of structurally similar natural products, a hypothetical framework for its genetic basis can be constructed.

Identification and Analysis of Biosynthetic Gene Clusters

The biosynthesis of specialized metabolites like this compound is typically orchestrated by a set of genes co-located on the chromosome, known as a biosynthetic gene cluster (BGC). While a specific BGC for this compound has not been definitively identified, bioinformatic analyses of microbial genomes, particularly those of fungi and bacteria known to produce prenylated aromatic compounds, are a promising avenue for its discovery.

The search for this BGC would likely focus on identifying a core gene encoding a 4-hydroxybenzaldehyde-like synthase or a related enzyme, in close proximity to a gene for a prenyltransferase. The prenyltransferase is the key enzyme responsible for attaching the dimethylallyl group to the 4-hydroxybenzaldehyde backbone. Analysis of the surrounding genes within a candidate BGC could reveal other enzymes involved in precursor supply and tailoring reactions.

Table 1: Hypothetical Genes in the this compound Biosynthetic Gene Cluster

| Putative Gene | Proposed Function | Homologous Genes in Other Pathways |

| phbS | 4-hydroxybenzaldehyde synthase | Genes involved in the biosynthesis of aromatic aldehydes |

| dmat | Dimethylallyltransferase | Fungal prenyltransferases |

| p450 | Cytochrome P450 monooxygenase | Tailoring enzymes in natural product biosynthesis |

| mfsT | MFS transporter | Efflux pumps for secondary metabolites |

Gene Inactivation and Heterologous Expression Studies

To functionally characterize a candidate BGC for this compound biosynthesis, gene inactivation and heterologous expression studies are indispensable tools.

Gene Inactivation: Once a putative BGC is identified in a native producing organism, targeted inactivation (knockout) of key genes, such as the prenyltransferase gene, would be performed. If the inactivation leads to the abolishment of this compound production and potentially the accumulation of the 4-hydroxybenzaldehyde precursor, it would provide strong evidence for the gene's role in the pathway.

Heterologous Expression: Conversely, the entire BGC can be cloned and expressed in a well-characterized heterologous host, such as Aspergillus oryzae or Escherichia coli. Successful production of this compound in the heterologous host would unequivocally confirm the functionality of the cloned BGC. Furthermore, co-expression of the putative prenyltransferase gene with a plasmid carrying the gene for the precursor, 4-hydroxybenzaldehyde, could be used to confirm the specific function of the prenyltransferase.

While specific studies on the gene inactivation and heterologous expression for this compound are not yet reported in scientific literature, these established molecular genetic techniques will be crucial in unraveling its biosynthesis.

In Vivo and In Vitro Biotransformation Studies

Biotransformation studies offer a powerful approach to produce this compound and to identify the enzymes capable of its synthesis.

In Vivo Biotransformation: This approach involves feeding the precursor, 4-hydroxybenzaldehyde, to a whole-cell system (e.g., a microbial culture) that is presumed to contain the necessary prenyltransferase activity. The microbial cells would then take up the precursor and convert it into the desired product. This method has been successfully employed for the production of other prenylated compounds and holds promise for the synthesis of this compound.

In Vitro Biotransformation: In this cell-free system, the purified prenyltransferase enzyme is incubated with the substrates, 4-hydroxybenzaldehyde and dimethylallyl pyrophosphate (DMAPP), in a reaction buffer. The formation of this compound can be monitored and quantified, allowing for detailed characterization of the enzyme's kinetics and substrate specificity. The challenge in this approach lies in the identification and purification of the specific prenyltransferase.

Table 2: Comparison of Biotransformation Strategies for this compound Production

| Feature | In Vivo Biotransformation | In Vitro Biotransformation |

| System | Whole microbial cells | Purified enzyme |

| Substrates | 4-hydroxybenzaldehyde (fed to culture) | 4-hydroxybenzaldehyde, Dimethylallyl pyrophosphate |

| Advantages | No need for enzyme purification; cofactor regeneration is handled by the cell. | Allows for detailed enzyme characterization; higher product purity. |

| Disadvantages | Potential for byproduct formation; lower product yield due to substrate uptake and product export limitations. | Requires identification and purification of the specific enzyme; cofactors may need to be supplied. |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 3-Dimethylallyl-4-hydroxybenzaldehyde

The total synthesis of this compound is most commonly achieved through a two-step process starting from the readily available p-hydroxybenzaldehyde. This strategy involves an initial etherification followed by a thermally induced intramolecular rearrangement.

The primary pathway for synthesizing this compound involves two key reactions: Williamson Ether Synthesis and the Claisen Rearrangement.

Step 1: O-Prenylation via Williamson Ether Synthesis The synthesis commences with the alkylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250) with a prenyl halide (e.g., prenyl bromide or 1-bromo-3-methyl-2-butene). This reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. The phenoxide then attacks the prenyl halide in a classic Sₙ2 reaction, displacing the halide and forming the intermediate, 4-(3-methylbut-2-enyloxy)benzaldehyde.

Step 2: Claisen Rearrangement The resulting aryl prenyl ether undergoes a thermal prepchem.comprepchem.com-sigmatropic rearrangement, known as the Claisen rearrangement. prepchem.com Heating the intermediate, typically at temperatures ranging from 180°C to 220°C, causes the prenyl group to migrate from the oxygen atom to the ortho-position (C3) of the benzene (B151609) ring. prepchem.com This concerted pericyclic reaction proceeds through a cyclic six-membered transition state, regenerating the hydroxyl group at position C4 and yielding the final product, this compound. prepchem.com The reaction is driven by the formation of the stable aromatic phenol (B47542).

A similar synthetic strategy is employed for the synthesis of 3-allyl-4-hydroxybenzaldehyde, where 4-allyloxybenzaldehyde (B1266427) is heated to induce the rearrangement. prepchem.com

Table 1: Key Reactions in the Total Synthesis of this compound

| Reaction Step | Reactants | Reagents & Conditions | Product | Reaction Type |

| 1 | 4-Hydroxybenzaldehyde, Prenyl Bromide | K₂CO₃, Acetone, Reflux | 4-(3-Methylbut-2-enyloxy)benzaldehyde | Williamson Ether Synthesis |

| 2 | 4-(3-Methylbut-2-enyloxy)benzaldehyde | Heat (180-220°C) | This compound | Claisen Rearrangement prepchem.com |

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the etherification and rearrangement steps to maximize yield and minimize side-product formation.

Etherification Optimization: The yield of the O-alkylation step can be improved by carefully selecting the base and solvent. While potassium carbonate is effective, stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the phenol, potentially leading to faster reaction times. However, this must be balanced against the risk of side reactions. The choice of solvent is also critical; polar aprotic solvents like DMF can accelerate Sₙ2 reactions. The reaction temperature is typically kept at the reflux temperature of the solvent to ensure a reasonable reaction rate without degrading the aldehyde functionality.

Claisen Rearrangement Optimization: The critical parameter for the Claisen rearrangement is temperature. Insufficient heat results in a slow or incomplete reaction, while excessive heat can lead to decomposition or subsequent unwanted reactions of the product. The reaction is often performed neat (without solvent) or in a high-boiling inert solvent. prepchem.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal heating time.

Purification: After the rearrangement, the crude product is typically a mixture containing the desired product, any unreacted starting material, and potential byproducts. Purification is almost universally achieved using column chromatography on silica (B1680970) gel. The choice of eluent (e.g., a mixture of petroleum ether and ethyl acetate) is selected to effectively separate the components, yielding the final product with high purity. chemicalbook.com

Chemical Modification and Analog Generation

The structure of this compound offers three distinct sites for chemical modification: the phenolic hydroxyl group, the aldehyde, and the alkenyl double bond of the prenyl group. This allows for the generation of a wide array of derivatives and analogs.

Phenolic Derivatives: The hydroxyl group can be readily converted into ethers or esters. Williamson ether synthesis, using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and a base, can yield phenolic ethers. prepchem.comorientjchem.org Esterification, reacting the phenol with acyl chlorides or anhydrides in the presence of a base like pyridine, produces the corresponding esters.

Aldehyde Derivatives: The aldehyde group is a versatile handle for modification.

Reduction: It can be selectively reduced to a primary alcohol (3-dimethylallyl-4-hydroxybenzyl alcohol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oxidation: Oxidation to a carboxylic acid (3-dimethylallyl-4-hydroxybenzoic acid) can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through the Tollens' reaction. The synthesis of related hydroxybenzoic acids is a key step in the biosynthesis of certain natural products. ebi.ac.uk

Imination: Condensation with primary amines or hydrazines yields Schiff bases (imines) or hydrazones, respectively. This reaction is common for vanillin (B372448) and other hydroxybenzaldehydes. researchgate.net

Alkenyl Derivatives: The double bond in the dimethylallyl group is susceptible to various addition reactions.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will saturate the double bond to give 3-(3-methylbutyl)-4-hydroxybenzaldehyde.

Epoxidation: Reaction with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) can form the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate can convert the double bond into a diol.

Table 2: Examples of Derivative Synthesis from this compound

| Functional Group | Reaction | Reagent(s) | Derivative Class |

| Phenol | Etherification | CH₃I, K₂CO₃ | Phenolic Ether prepchem.com |

| Phenol | Esterification | Acetyl Chloride, Pyridine | Phenolic Ester |

| Aldehyde | Reduction | NaBH₄ | Benzyl Alcohol |

| Aldehyde | Oxidation | KMnO₄ | Benzoic Acid ebi.ac.uk |

| Aldehyde | Imination | R-NH₂ | Schiff Base researchgate.net |

| Alkenyl | Hydrogenation | H₂, Pd/C | Saturated Alkyl |

| Alkenyl | Epoxidation | m-CPBA | Epoxide |

Development of Isosteres and Conformationally Restricted Analogs

To explore structure-activity relationships, isosteres and conformationally restricted analogs are valuable.

Isosteres: Isosteric replacement involves substituting functional groups with others that have similar steric and electronic properties.

The aldehyde group (CHO) could be replaced with a nitrile (CN) or a ketone (COR) to probe the necessity of the hydrogen-bond donating and accepting properties of the aldehyde.

The phenolic hydroxyl group (OH) could be replaced with a thiol (SH) or an amino group (NH₂).

The dimethylallyl group can be replaced with other lipophilic moieties of similar size, such as a cyclopentyl or cyclohexyl group, to investigate the role of the double bond versus simple lipophilicity.

Conformationally Restricted Analogs: The dimethylallyl chain has significant conformational flexibility. Restricting this rotation can provide insights into the bioactive conformation. This can be achieved by cyclizing the side chain onto the aromatic ring or the phenolic oxygen. For example, acid-catalyzed intramolecular cyclization could potentially yield a six-membered chromane (B1220400) ring or a five-membered dihydrofuran ring fused to the benzene core, a strategy used in the synthesis of other complex heterocyclic systems. rsc.org

Regio- and Stereoselectivity in Synthetic Routes

Regioselectivity: The key challenge in the synthesis of this compound is controlling the position of the prenyl group on the aromatic ring.

The Claisen rearrangement offers exceptional regioselectivity. As a prepchem.comprepchem.com-sigmatropic reaction, it is governed by a highly ordered, cyclic transition state that ensures the substituent migrates specifically to the ortho position relative to its original point of attachment (the ether oxygen). prepchem.com Since both ortho positions (C3 and C5) of the starting ether are equivalent, the reaction reliably yields the 3-substituted product.

In contrast, a direct Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with prenyl halide would be far less regioselective. The hydroxyl group is an ortho-, para-director, but since the para-position is blocked by the aldehyde, it would direct incoming electrophiles to the ortho-positions (C3 and C5). However, the aldehyde group is a deactivating meta-director. This conflicting electronic guidance and the harsh Lewis acid conditions would likely lead to a mixture of products and potential side reactions, making it a less favorable synthetic route compared to the Claisen rearrangement. The challenge of achieving regioselectivity is a common theme in the chemistry of substituted phenols. mdpi.com

Stereoselectivity: In the described total synthesis of this compound, no new stereocenters are created. The starting materials and the final product are achiral. Therefore, stereoselectivity is not a consideration for the primary synthesis of the parent compound. However, stereoselectivity becomes crucial when synthesizing certain derivatives. For example, the epoxidation or dihydroxylation of the alkenyl side chain creates one or two new stereocenters, respectively. To control the stereochemical outcome of such reactions, stereoselective methods like the Sharpless asymmetric epoxidation or dihydroxylation would be required. Such stereocontrolled constructions are critical in the synthesis of complex natural products that feature similar structural motifs. elsevierpure.comnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Structural Elucidation Techniques

The precise identification and structural confirmation of 3-Dimethylallyl-4-hydroxybenzaldehyde rely on a combination of modern spectroscopic techniques. These methods provide a comprehensive picture of the molecular framework, from the proton and carbon environments to the compound's mass and its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for assigning the positions of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-hydroxybenzaldehyde (B117250), in DMSO-d6 shows characteristic signals for the aldehydic proton, aromatic protons, and the hydroxyl proton. hmdb.caresearchgate.net For this compound, additional signals corresponding to the dimethylallyl group would be expected. These would include signals for the two methyl groups, the methylene (B1212753) group, and the vinyl proton. The exact chemical shifts and coupling constants would be crucial for confirming the attachment and conformation of the prenyl side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 4-hydroxybenzaldehyde, distinct signals are observed for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbon bearing the hydroxyl group. hmdb.ca For this compound, the spectrum would be more complex, with additional resonances for the five carbons of the dimethylallyl group. The chemical shifts of the aromatic carbons would also be influenced by the presence of the electron-donating prenyl substituent.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.7 - 9.9 | 190 - 192 |

| Aromatic H | 6.8 - 7.8 | 115 - 160 |

| Phenolic OH | 9.0 - 11.0 | - |

| Vinylic H | 5.1 - 5.3 | 120 - 125 |

| Methylene CH₂ | 3.2 - 3.4 | 25 - 30 |

| Methyl CH₃ | 1.6 - 1.8 | 17 - 26 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively connecting the proton and carbon signals, thus confirming the precise connectivity of the dimethylallyl group to the 4-hydroxybenzaldehyde core.

Mass Spectrometry (MS) Applications (e.g., LC-MS, GC-MS, MS/MS Fragmentation Analysis)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: The mass spectrum of this compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula (C₁₂H₁₄O₂).

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For benzaldehydes, characteristic fragmentation includes the loss of a hydrogen radical to form a stable acylium ion, and the loss of a carbon monoxide molecule. docbrown.info In the case of this compound, fragmentation of the prenyl chain would also be a prominent feature. The study of prenylated flavonoids has shown that the cleavage of the prenyl group is a common fragmentation pathway. nih.gov LC-MS/MS analysis would be particularly useful for detailed fragmentation studies, aiding in the unequivocal identification of the compound in complex mixtures. nih.govhmdb.camassbank.eu

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Description |

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion |

| 189 | [C₁₂H₁₃O₂]⁺ | Loss of a hydrogen radical |

| 175 | [C₁₁H₁₁O₂]⁺ | Loss of a methyl radical |

| 162 | [C₁₁H₁₄O]⁺ | Loss of carbon monoxide |

| 121 | [C₇H₅O₂]⁺ | Loss of the dimethylallyl side chain |

| 69 | [C₅H₉]⁺ | Dimethylallyl cation |

Note: This table presents expected fragmentation based on known fragmentation patterns of similar compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. researchgate.net A strong absorption peak around 1670-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aldehyde group. researchgate.net Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. researchgate.net The presence of the dimethylallyl group would be confirmed by C-H stretching and bending vibrations of the methyl and methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic aldehydes typically exhibit strong absorption bands in the UV region. For instance, 4-hydroxybenzaldehyde shows a maximum absorption (λmax) around 285 nm. wikipedia.org The presence of the electron-donating dimethylallyl group on the aromatic ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent 4-hydroxybenzaldehyde.

X-ray Crystallography (if applicable)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. While no specific X-ray crystal structure for this compound was found in the searched literature, analysis of a related compound, 4-bromo-3-hydroxybenzaldehyde, has been reported, confirming the positions of substituents on the aromatic ring. researchgate.net If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would offer unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Quantitative and Qualitative Analytical Methods in Research

The detection and quantification of this compound in various matrices, such as natural product extracts or reaction mixtures, require sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of phenolic compounds like this compound, reversed-phase HPLC with a C18 column is typically used. nih.govmdpi.com The mobile phase often consists of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govmdpi.com Detection is commonly achieved using a UV detector set at the λmax of the compound. scirp.org HPLC coupled with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity, allowing for both quantification and structural confirmation. nih.govresearchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While phenolic compounds can be analyzed directly, derivatization is often employed to increase their volatility and improve chromatographic peak shape. For aldehydes, derivatization to form oximes is a common strategy. mdpi.com GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is used for detection and quantification. mdpi.com GC-MS offers the advantage of providing mass spectral data for each separated component, aiding in its identification. The analysis of aromatic hydrocarbons and related compounds by GC-MS has been well-documented. mdpi.com

Interactive Data Table: General Chromatographic Conditions

| Technique | Column Type | Mobile/Carrier Phase | Detection Method |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water with acid | UV-Vis, MS |

| GC | Capillary column (e.g., DB-5, HP-5MS) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |

Advanced hyphenated techniques (e.g., LC-HRMS, GC-MS/MS)

The detection and identification of this compound are frequently accomplished using advanced hyphenated analytical techniques, particularly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for analyzing complex samples.

In studies of marine organisms, LC-HRMS is a key tool for untargeted screening of metabolites. For instance, this compound was identified in Mediterranean sponges of the genus Sarcotragus using LC-HRMS. frontiersin.orgmetu.edu.trresearchgate.net The analysis detected the compound as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 191.1066. frontiersin.orgmetu.edu.tr The general procedure in such studies involves separating the extracted compounds using a liquid chromatograph, followed by ionization, typically with electrospray ionization (ESI), and detection by a high-resolution mass spectrometer. frontiersin.orgmetu.edu.tr This provides accurate mass measurements, which are critical for assigning the correct elemental composition.

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds like this compound. frontiersin.orgresearchgate.net In this method, samples may be subjected to thermal desorption to introduce the analytes into the gas chromatograph, where they are separated before being detected by a mass spectrometer. frontiersin.orgresearchgate.net While specific GC-MS fragmentation data for this compound is not detailed in these studies, the methodology is established as a standard approach for analyzing metabolites from complex biological samples like marine sponges. frontiersin.orgresearchgate.net

The table below summarizes the key parameters from a representative LC-HRMS analysis that successfully identified this compound.

| Parameter | Value/Description | Source |

| Analytical Technique | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | frontiersin.orgmetu.edu.tr |

| Ionization Mode | Positive Electrospray Ionization (ESI) | frontiersin.orgmetu.edu.tr |

| Detected Ion | [M+H]⁺ | frontiersin.orgmetu.edu.tr |

| Measured m/z | 191.1066 | frontiersin.orgmetu.edu.tr |

| Biological Source | Mediterranean Sponges (Sarcotragus sp.) | frontiersin.orgmetu.edu.trresearchgate.net |

Chemical Isotope Labeling in Metabolomics

Chemical isotope labeling is a powerful strategy in metabolomics to enhance the accuracy of metabolite quantification and identification. This approach involves derivatizing functional groups within metabolites with an isotopic tag. In a differential labeling approach, samples from different groups (e.g., control vs. treated) are labeled with light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic versions of the same reagent.

A metabolomics analysis report demonstrated the application of this technique, where this compound was identified within a comprehensive metabolite profile. tmiclinode.com The workflow involved labeling the amine and phenol (B47542) submetabolome with ¹²C- and ¹³C-dansyl chloride. The samples were then mixed, and the ¹²C-/¹³C-labeled peak pairs were analyzed by LC-MS. This method allows for precise relative quantification because the light and heavy labeled metabolites co-elute and are detected simultaneously, minimizing analytical variability. The mass difference between the isotopic pairs confirms the identity of the labeled metabolite. tmiclinode.com

The general steps for chemical isotope labeling LC-MS analysis that can be applied to this compound are outlined below.

| Step | Description | Source |

| Sample Preparation | Extraction of metabolites from the biological matrix. | tmiclinode.com |

| Isotope Labeling | Individual samples are labeled with a light isotope (e.g., ¹²C-dansyl), while a pooled reference sample is labeled with a heavy isotope (e.g., ¹³C-dansyl). | tmiclinode.com |

| Sample Mixing | The light-labeled individual sample is mixed in equal volume with the heavy-labeled reference sample. | tmiclinode.com |

| LC-MS Analysis | The mixed sample is analyzed by LC-MS, detecting co-eluting peak pairs for each metabolite. | tmiclinode.com |

| Data Processing | Software is used to detect the peak pairs, calculate the peak ratios for relative quantification, and identify the metabolites against a library. | tmiclinode.com |

Metabolomics Profiling and Pathway Analysis

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. This provides a functional readout of the cellular state and is instrumental in understanding the biological roles of specific compounds like this compound.

Untargeted and Targeted Metabolomics Approaches

Both untargeted and targeted metabolomics can be applied to study this compound.

Untargeted metabolomics involves the global and simultaneous profiling of as many metabolites as possible in a sample to identify compounds that are significantly altered under different conditions. This hypothesis-generating approach has been successfully used to identify this compound in the exometabolome of marine sponges. frontiersin.orgmetu.edu.tr In a study applying in-situ solid-phase microextraction (SPME) on Mediterranean sponges, an untargeted screening via LC-HRMS led to the identification of a range of bioactive compounds, including this compound. frontiersin.orgmetu.edu.tr This discovery highlights its presence as a natural product in these marine organisms and opens avenues for investigating its ecological or therapeutic significance. frontiersin.orgmetu.edu.tr

Targeted metabolomics , in contrast, focuses on the accurate quantification of a predefined and limited number of known metabolites. While specific targeted analyses focusing solely on this compound are not widely documented, its identification within larger metabolomics studies provides the basis for future targeted investigations. For example, its identification in a chemical isotope labeling LC-MS analysis allows it to be included in future targeted panels to quantify its specific changes in response to various stimuli. tmiclinode.com

Computational Tools for Metabolite Identification and Pathway Mapping (e.g., KEGG, Sirius Software)

The large datasets generated by mass spectrometry-based metabolomics require sophisticated computational tools for data processing, metabolite identification, and biological interpretation.

Sirius is a software tool that aids in the identification of natural products from tandem mass spectrometry (MS/MS) data. It predicts molecular formulas from isotopic patterns and uses fragmentation trees to compare against and score potential structures. In the analysis of metabolites from marine sponges, Sirius was used to annotate MS features, facilitating the identification of compounds like this compound. frontiersin.orgmetu.edu.tr

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. genome.jp Once a metabolite is identified, its KEGG ID can be used to map it onto metabolic pathways. This compound is listed in the KEGG database with the compound ID C12459. tmiclinode.com It is an intermediate in the Novobiocin (B609625) biosynthesis pathway (ko00401) . genome.jp This pathway describes the synthesis of the aminocoumarin antibiotic novobiocin, where this compound is formed from 4-hydroxybenzaldehyde and is a precursor to the coumarin (B35378) ring of the final antibiotic. genome.jp Mapping identified metabolites to KEGG pathways is a critical step in understanding their biological context and function. frontiersin.orgmetu.edu.tr

| Tool/Database | Application in the Study of this compound | Source |

| Sirius Software | Used for in silico fragmentation analysis to aid in the structural annotation and identification of metabolites from MS data in untargeted studies. | frontiersin.orgmetu.edu.tr |

| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Lists this compound (C12459) as a component of the Novobiocin biosynthesis pathway (ko00401). | tmiclinode.comgenome.jp |

Biological Activities and Mechanistic Investigations

In Vitro Biological Activities (non-human)

Antimicrobial Properties

3-Dimethylallyl-4-hydroxybenzaldehyde has been associated with antimicrobial activity. It is listed in connection with liver-expressed antimicrobial peptides and is a known component of the biosynthetic pathway for the antibiotic novobiocin (B609625). wustl.edufrontiersin.org The compound was identified as a metabolite in Mediterranean sponges of the genus Sarcotragus. frontiersin.orgresearchgate.netmetu.edu.tr Terpenoid compounds isolated from these sponges have demonstrated both cytotoxic and antimicrobial effects, suggesting a potential role for this compound in the chemical defense mechanisms of the sponge holobiont. frontiersin.orgmetu.edu.tr While direct studies detailing its spectrum of activity and minimum inhibitory concentrations are not extensively documented in the reviewed literature, predictive models support its potential as an antimicrobial agent.

Table 1: Predicted Biological Activities of this compound

| Predicted Biological Activity | Probability Score | Source |

|---|---|---|

| Antimicrobial | 0.233 | epa.gov |

Antioxidant Potential

As a phenolic compound, this compound is expected to possess antioxidant properties. mdpi.com The presence of a hydroxyl group on the benzene (B151609) ring is a key structural feature that enables the scavenging of free radicals, a common mechanism for antioxidant activity. mdpi.com Standard assays for determining the antioxidant capacity of natural compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation decolorization assay. mdpi.com Although this compound is classified within a group of molecules known for their antioxidant features, specific experimental data from such assays for this compound is not detailed in the currently available literature.

Enzyme Modulatory Effects

The involvement of this compound in the biosynthesis of the antibiotic novobiocin suggests an interaction with enzymes. frontiersin.orguni-tuebingen.de Specifically, it is a precursor molecule in a pathway that involves enzymatic conversions. uni-tuebingen.de The Chemical Entities of Biological Interest (ChEBI) ontology also classifies this compound, indicating its recognition in biological databases that often include details on interactions with proteins and enzymes. istex.fristex.fr However, specific studies detailing its role as an inhibitor or activator of particular enzymes are limited.

Other Bioactivities (e.g., Anti-inflammatory, Cytotoxic in cell lines)

Evidence suggests that this compound may possess anti-inflammatory and cytotoxic properties. The compound has been isolated from the plant Epipremnum pinnatum, which is noted for its anti-inflammatory activity. biodeep.cn Furthermore, its presence in marine sponges that produce cytotoxic terpenoids points to its potential as a cytotoxic agent. frontiersin.orgmetu.edu.tr Metabolomic analyses have identified this compound in biological systems where related compounds have been shown to have anti-inflammatory effects. tmiclinode.com While these associations are promising, direct in vitro studies on specific cell lines to quantify its anti-inflammatory or cytotoxic efficacy (e.g., IC50 values) are not yet widely published.

Cellular and Molecular Mechanisms of Action (non-clinical)

Receptor Binding and Signaling Pathway Modulation

The precise cellular and molecular mechanisms of action for this compound are not yet fully elucidated. uni-tuebingen.de Its role as an intermediate in the novobiocin biosynthetic pathway provides a clear biochemical context for its function in microorganisms, indicating its interaction with specific metabolic enzymes. frontiersin.org In the broader context of phenolic compounds, biological activities are often mediated through the modulation of cellular signaling pathways related to inflammation, oxidative stress, and cell proliferation. However, specific receptor binding studies or detailed investigations into the modulation of signaling pathways by this compound have not been extensively reported.

Interactions with Biomolecules (e.g., DNA, Proteins)

Specific studies detailing the interactions of this compound with biomolecules like DNA and proteins are currently not found in published literature. Research on analogous compounds, such as other prenylated phenols, suggests that the lipophilic prenyl group can facilitate membrane interactions and potentially influence protein binding, but direct evidence for this compound is lacking. Without experimental data, any discussion on its binding affinities, potential for DNA intercalation, or enzyme inhibition would be purely speculative.

Structure-Activity Relationship (SAR) Studies for Biological Effects

A formal Structure-Activity Relationship (SAR) study for this compound concerning its biological effects has not been identified. SAR studies require a series of related compounds to be synthesized and tested to determine which chemical features are critical for their biological activity. While SAR studies exist for various other hydroxybenzaldehydes, the specific contribution of the 3-dimethylallyl group at the C3 position of 4-hydroxybenzaldehyde (B117250) to any potential biological activity has not been systematically investigated.

Role in Microbial Interactions and Environmental Chemistry

The role of this compound in microbial and environmental contexts is another area where specific research is not currently available.

Contribution to Metabolite Exchange in Marine Ecosystems

There is no direct evidence in the reviewed literature to suggest a role for this compound in the metabolite exchange within marine ecosystems. While marine organisms are a rich source of diverse secondary metabolites, and some prenylated compounds have been isolated from marine fungi, a specific link to this compound has not been established.

Involvement in Degradation or Accumulation of Environmental Pollutants

Information regarding the involvement of this compound in the degradation or accumulation of environmental pollutants is not present in the available scientific literature. Research in this area would be necessary to determine its potential for bioremediation or its persistence and impact as an environmental substance.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of 3-Dimethylallyl-4-hydroxybenzaldehyde involves the convergence of two major metabolic pathways: the shikimate pathway, which produces the 4-hydroxybenzaldehyde (B117250) aromatic core, and an isoprenoid pathway (mevalonate or MEP pathway), which provides the dimethylallyl pyrophosphate (DMAPP) prenyl donor. kyoto-u.ac.jpresearchgate.net The key enzymatic step is the attachment of the dimethylallyl group to the aromatic ring, a reaction catalyzed by prenyltransferases (PTases). kyoto-u.ac.jpbohrium.com

While the general framework is understood, the specific enzymes responsible for the production of this compound in various organisms remain largely uncharacterized. A primary future goal is the discovery and characterization of novel PTases with specificity for 4-hydroxybenzaldehyde. Research will likely focus on:

Genome Mining and Heterologous Expression: Identifying candidate PTase genes from organisms known to produce this or similar compounds, such as the fungus Aspergillus amstelodami. mdpi.com These genes can then be expressed in host organisms like E. coli or yeast to characterize their substrate specificity and catalytic activity.

Enzyme Classification: Aromatic PTases are a diverse group, including membrane-bound UbiA-type enzymes and soluble ABBA-type and Dimethylallyl Tryptophan Synthase (DMATS)-type enzymes found in microorganisms. nih.govnih.gov Determining which class of enzyme is responsible for the biosynthesis of this compound will be crucial for understanding its regulation and for future bioengineering efforts. nih.govresearchgate.net

Pathway Engineering: Once the specific PTase is identified, it can be incorporated into engineered microbial systems to achieve heterologous production of the compound. nih.govmdpi.com This approach not only provides a sustainable source of the molecule but also opens the door to creating novel, "unnatural" prenylated compounds through chemoenzymatic synthesis. bohrium.comnih.gov

Table 1: Major Classes of Aromatic Prenyltransferases

| Enzyme Class | Typical Organism | Cellular Location | Metal Dependence | Key Features |

|---|---|---|---|---|

| UbiA-type | Bacteria, Fungi, Plants | Membrane-bound | Mg²⁺ Dependent nih.gov | Conserved (N/D)DXXD motif; involved in primary and secondary metabolism. nih.gov |

| ABBA-type | Bacteria, Fungi | Soluble | Generally Metal-Independent | Involved in secondary metabolite biosynthesis. nih.govresearchgate.net |

| DMATS-type | Fungi | Soluble | Metal-Independent | Involved in the biosynthesis of diverse prenylated indole alkaloids and other secondary metabolites. nih.govnih.gov |

Rational Design and Synthesis of Advanced Chemical Probes and Analogs

To investigate the molecular mechanisms underlying the biological activities of this compound, it is essential to develop chemical tools that can be used to identify its cellular binding partners and pathways. Future research will focus on the rational design and synthesis of advanced chemical probes and analogs. nih.gov

This involves modifying the parent structure to incorporate reporter functionalities without significantly altering its biological activity. Key strategies include:

Bioorthogonal Moieties: Synthesizing analogs of this compound that contain small, non-disruptive bioorthogonal handles, such as terminal alkynes or azides. nih.govnih.gov These handles allow the probe to be covalently linked to reporter tags (e.g., fluorophores or biotin) via "click chemistry" after it has interacted with its cellular targets. nih.govresearchgate.net This enables visualization and affinity purification of target proteins for identification by mass spectrometry.

Fluorescent Analogs: Incorporating small fluorophores into the molecule can allow for direct visualization of its subcellular localization and dynamics within living cells using advanced microscopy techniques. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with systematic modifications to the aromatic ring, the hydroxyl and aldehyde groups, and the prenyl chain will be critical. kisti.re.kr These studies help to delineate the specific structural features required for biological activity and can lead to the development of more potent or selective compounds for use as research tools. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels in complex matrices is fundamental to studying its natural occurrence, metabolism, and environmental fate. While general methods for analyzing phenolic compounds exist, future work should focus on developing highly sensitive and specific assays tailored to this molecule. nih.gov

Promising research directions include:

Hyphenated Mass Spectrometry Techniques: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing prenylated compounds due to its high selectivity and sensitivity. nih.gov Future efforts will involve optimizing LC conditions and developing specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for robust quantification in biological samples like cell lysates or microbial cultures. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms, such as Orbitrap or TOF analyzers, can aid in the unambiguous identification of the compound in untargeted metabolomics studies, potentially revealing its presence in previously unknown natural sources. mdpi.commdpi.com

Advanced Sample Preparation: Developing novel solid-phase extraction (SPE) materials with high selectivity for prenylated benzaldehydes could significantly improve sample clean-up and concentration, thereby lowering detection limits. epa.gov

Table 2: Comparison of Analytical Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Limitations | Future Direction |

|---|---|---|---|---|

| HPLC-UV | Chromatographic separation followed by UV/Vis absorbance detection. epa.gov | Robust, widely available, good for quantification of knowns. | Limited sensitivity and specificity for complex matrices. mdpi.com | Use in routine quality control. |

| GC-MS | Gas chromatographic separation followed by mass spectrometric detection. epa.gov | High resolution, excellent for volatile compounds (after derivatization). | Requires derivatization for non-volatile phenols, potential for thermal degradation. | Method optimization for specific prenylated volatiles. |

| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry. nih.gov | High sensitivity, high specificity, structural information from fragmentation. nih.govmdpi.com | Matrix effects can suppress ionization, requires authentic standards. nih.gov | Development of validated, high-throughput quantitative assays. |

| LC-HRMS | Liquid chromatographic separation followed by high-resolution mass spectrometry. mdpi.com | Accurate mass measurement for formula determination, untargeted screening. mdpi.com | Higher cost, more complex data analysis. | Application in metabolomics for discovery of new analogs and pathways. |

Exploration of Undiscovered Biological Functions and Mechanistic Insights

Initial studies have shown that prenylated benzaldehyde (B42025) derivatives can possess potent antimicrobial and antibiofilm activities. mdpi.com However, the full spectrum of biological functions for this compound is likely much broader. The addition of the lipophilic prenyl group can enhance membrane permeability and interactions with proteins, suggesting it may have distinct activities compared to its non-prenylated counterpart, 4-hydroxybenzaldehyde. nih.govresearchgate.net

Future research should aim to:

Uncover Novel Bioactivities: Screen the compound against a wide range of biological assays to identify novel functions. Given the activities of similar phenolic structures, potential areas of interest include antioxidant, anti-inflammatory, and cell signaling modulation. nih.gov

Elucidate Molecular Mechanisms: Move beyond phenotypic screening to understand how the compound exerts its effects. For instance, in its antibiofilm role, does it inhibit bacterial communication (quorum sensing), prevent surface adhesion, or induce dispersal?

Identify Cellular Targets: Employ the chemical probes developed (as described in 7.2) in chemical proteomics workflows to pull down and identify the specific proteins that this compound interacts with inside the cell. This is a critical step in validating its mechanism of action.

Applications in Chemical Biology and Biotechnology (excluding drug development or clinical trials)

Beyond its potential therapeutic uses, this compound and the enzymes involved in its synthesis have significant potential in non-clinical applications within chemical biology and biotechnology.

Biocatalysis and Green Chemistry: The aromatic prenyltransferases responsible for its synthesis are valuable biocatalysts. mdpi.com These enzymes can be used in cell-free systems or whole-cell biotransformation processes to produce this compound or to create novel prenylated molecules from various aromatic precursors. nih.govresearchgate.net This enzymatic approach is often more environmentally friendly and can achieve specificities that are difficult to obtain with traditional chemical synthesis.

Engineered Biosynthesis: By introducing the biosynthetic genes for this compound into robust microbial chassis like Saccharomyces cerevisiae or Yarrowia lipolytica, it is possible to create "cell factories" for the sustainable, fermentative production of the compound and its analogs. mdpi.com

Tools for Chemical Biology: The compound itself can serve as a molecular probe to study biological processes involving prenyl-binding domains or to investigate the impact of prenylation on protein function and localization.

Biomaterials and Agrochemicals: The antibiofilm properties of this compound suggest its potential as a natural anti-fouling agent for coating surfaces in industrial or marine settings. It could also be explored as a lead compound for the development of natural preservatives or agrochemicals.

Q & A

Q. What are the most reliable synthetic routes for 3-dimethylallyl-4-hydroxybenzaldehyde, and how can reaction efficiency be optimized?

The synthesis of this compound can be adapted from methods for analogous benzaldehyde derivatives. For example:

- Friedel-Crafts alkylation : Reacting 4-hydroxybenzaldehyde with prenyl bromide (3-dimethylallyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction efficiency depends on temperature (40–60°C), solvent polarity (e.g., dichloromethane), and catalyst stoichiometry (1.2–1.5 equivalents) .

- Reimer-Tiemann reaction : Modifying phenol derivatives with chloroform in alkaline conditions to introduce the aldehyde group, followed by dimethylallylation. This method requires careful pH control (pH 10–12) and reflux conditions to minimize side products like salicylaldehyde derivatives .

Q. How can the purity of this compound be validated using spectroscopic and chromatographic techniques?

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid. Monitor for impurities (e.g., unreacted 4-hydroxybenzaldehyde) at λ = 280 nm .

- NMR spectroscopy : Distinct peaks for the dimethylallyl group (δ 1.6–1.8 ppm for CH₃, δ 5.1–5.3 ppm for allylic protons) and aldehyde proton (δ 9.8–10.0 ppm) confirm structural integrity. Compare with reference data from NIST or PubChem .

Q. What solvents are optimal for dissolving this compound in aqueous and non-aqueous systems?

- Aqueous systems : Limited solubility in water (similar to 4-hydroxybenzaldehyde: 8.45 mg/mL at 25°C). Use co-solvents like ethanol (freely soluble) or DMSO to enhance solubility .

- Non-aqueous systems : Prefer polar aprotic solvents (e.g., acetonitrile, THF) for reactions requiring anhydrous conditions.

Advanced Research Questions

Q. How can conflicting NMR data for this compound isomers be resolved?

Structural ambiguity (e.g., para vs. ortho substitution) can arise due to similar chemical shifts. Strategies include:

Q. What strategies mitigate thermal degradation during the synthesis or storage of this compound?

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., oxidized quinones) indicate the need for inert atmospheres or antioxidants.

- Storage : Use amber vials under nitrogen at –20°C to prevent photo-oxidation and humidity-induced hydrolysis .

Q. How can computational tools predict the physicochemical properties of this compound for drug discovery applications?

- ADMET prediction : Use platforms like SwissADME to estimate logP (lipophilicity), aqueous solubility, and metabolic stability. For example, the dimethylallyl group may enhance membrane permeability but reduce solubility .

- Retrosynthesis planning : AI-driven tools (e.g., Pistachio, Reaxys) suggest feasible routes by analyzing reaction databases and prioritizing high-yield steps .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Optimize ligand ratios (1:2 Pd:ligand) and base (K₂CO₃ vs. Cs₂CO₃) .

- Microwave-assisted synthesis : Reduce reaction time (20–30 minutes vs. 4–6 hours) and improve yields by 15–20% through controlled dielectric heating .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.